molecular formula C12H10BrN B3266036 4-Bromo-[1,1'-biphenyl]-2-amine CAS No. 41604-22-2

4-Bromo-[1,1'-biphenyl]-2-amine

Cat. No.: B3266036
CAS No.: 41604-22-2
M. Wt: 248.12 g/mol
InChI Key: XQSUPDSUYWQTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-[1,1'-biphenyl]-2-amine (CAS: 62532-98-3) is a halogenated biphenyl derivative characterized by a bromine substituent at the 4-position of one phenyl ring and an amino group at the 2-position of the adjacent ring. Its molecular formula is C₁₂H₁₀BrN, with a molecular weight of 248.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-[1,1’-biphenyl]-2-amine typically involves the bromination of biphenyl followed by amination. One common method includes the following steps:

Industrial Production Methods: Industrial production of 4-Bromo-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physical and Chemical Properties

The compound is typically isolated as a yellow crystalline solid. Its solubility and reactivity are influenced by the electron-donating amino group and electron-withdrawing bromine substituent. The bromine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in pharmaceutical and materials chemistry .

The structural and functional diversity of biphenyl-2-amine derivatives allows for systematic comparisons. Key factors include substituent position, electronic effects, and synthetic accessibility.

Substituent Position and Electronic Effects

4'-Nitro-N-phenyl-[1,1'-biphenyl]-2-amine (4a)

  • Structure: Nitro group at 4'-position, amino group at 2-position.
  • Synthesis : 56% yield via Truce–Smiles rearrangement .
  • Properties: The nitro group’s strong electron-withdrawing effect reduces electron density at the amino group, lowering basicity compared to bromo analogs. This compound forms red crystals, contrasting with the yellow solid of the bromo derivative .

4'-(Tert-butyl)-[1,1'-biphenyl]-2-amine (S1l)

  • Structure : Bulky tert-butyl group at 4'-position.
  • Synthesis : 59% yield via Suzuki coupling .
  • Properties: The tert-butyl group enhances solubility in nonpolar solvents due to steric bulk and hydrophobicity.

3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine

  • Structure : Three fluorine atoms at 3′,4′,5′ positions.
  • Synthesis : 73% yield via a three-step process .
  • Properties: Fluorine’s electronegativity increases the compound’s stability and acidity of the amino group. This derivative is critical in synthesizing Fluxapyroxad, a fungicide, highlighting its agrochemical relevance .

Halogenated Derivatives

2′-Bromo-[1,1′-biphenyl]-2-amine

  • Structure : Bromine at 2′-position.
  • Synthesis : Prepared via acid-mediated cyclization .
  • Properties: Proximity of bromine and amino groups creates steric hindrance, reducing reactivity in electrophilic substitutions. This contrasts with 4-bromo derivatives, where bromine’s para position allows unhindered functionalization .

4'-Bromo-[1,1'-biphenyl]-4-amine (CAS: 3365-82-0)

  • Structure: Bromine and amino groups on opposite rings (4 and 4′ positions).
  • Properties: The para-amino group enhances conjugation across the biphenyl system, altering UV-Vis absorption spectra compared to ortho-substituted analogs. Hazard data (H302, H318) indicate higher toxicity than the 2-amine derivative .

Positional Isomers

5-Bromo-[1,1'-biphenyl]-2-amine (CAS: 5455-13-0)

  • Structure : Bromine at 5-position.
  • Properties : The meta-bromo substitution reduces electronic communication between substituents, resulting in distinct NMR chemical shifts (e.g., δ 7.47–7.34 ppm for aromatic protons) compared to the 4-bromo isomer .

[1,1'-Biphenyl]-2-amine, 3-chloro (CAS: 76838-82-9)

  • Structure : Chlorine at 3-position.
  • Properties : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker electron-withdrawing effects. This compound is less reactive in Ullmann couplings but more soluble in polar solvents .

Data Table: Key Properties of Selected Biphenyl-2-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties Reference
4-Bromo-[1,1'-biphenyl]-2-amine 4-Br, 2-NH₂ C₁₂H₁₀BrN 248.12 65 Yellow solid; participates in coupling
4'-Nitro-N-phenyl-[1,1'-biphenyl]-2-amine 4'-NO₂, 2-NH₂ C₁₈H₁₄N₂O₂ 300.32 56 Red crystals; low basicity
4'-(Tert-butyl)-[1,1'-biphenyl]-2-amine 4'-C(CH₃)₃, 2-NH₂ C₁₆H₁₉N 225.33 59 High solubility in hexanes
3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine 3′,4′,5′-F, 2-NH₂ C₁₂H₈F₃N 223.20 73 High thermal stability
4'-Bromo-[1,1'-biphenyl]-4-amine 4-Br, 4'-NH₂ C₁₂H₁₀BrN 248.12 N/A Para-substitution; higher toxicity

Biological Activity

4-Bromo-[1,1'-biphenyl]-2-amine (CAS No. 41604-22-2) is a derivative of biphenyl that has garnered attention for its potential biological activities. This compound's structure includes a bromine atom and an amine group, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

  • Molecular Formula : C12H10BrN
  • Molecular Weight : 249.12 g/mol
  • Structure : The compound consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an amine group on the second ring.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed notable activity against various pathogens, including mycobacteria and trypanosomatids.

Case Study: Trypanocidal Activity

A related compound, 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine, was synthesized and tested for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. The results showed that this compound was 8.8 times more effective than the standard drug Crystal Violet in inhibiting trypomastigotes at low temperatures .

CompoundActivity Against T. cruziED50 (µmol/L)
3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amineHigh3.0 ± 0.3

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro experiments revealed that derivatives based on biphenyl structures exhibited moderate to high cytotoxicity against several cancer cell lines, including colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and breast cancer (MCF-7). One study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Cell LineIC50 (µM)Activity Level
HT-2992.4Moderate
LXFA 629VariesModerate
MCF-7VariesModerate

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Cell Cycle Disruption : It can induce apoptosis in cancer cells by disrupting their normal cell cycle progression.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-[1,1'-biphenyl]-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, coupling 2-aminobiphenyl with a brominating agent under palladium catalysis. Reaction conditions (solvent, temperature, catalyst loading) critically impact purity: polar aprotic solvents (DMF, THF) at 80–100°C with Pd(PPh₃)₄ yield >70% . Reductive amination of intermediates with NaBH₄ in MeOH/AcOH (10:1) is another route, achieving ~82% yield after recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Compare ¹H/¹³C NMR shifts to computational predictions (e.g., DFT) to confirm substituent positions .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.0) .
  • XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles, particularly for bromine’s steric effects on the biphenyl backbone .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Classified as a TOXIC SOLID (UN2811) under ADR/RID/IMDG regulations. Use fume hoods for synthesis, nitrile gloves, and full-face shields. Store at 0–6°C in amber glass to prevent degradation. In case of spills, neutralize with 5% NaHCO₃ and adsorb with vermiculite .

Advanced Research Questions

Q. How do electronic properties of the bromine substituent affect the compound’s reactivity in catalytic systems?

  • Methodology : Bromine’s electron-withdrawing nature lowers the HOMO energy of the biphenyl system, enhancing oxidative stability but reducing nucleophilicity. DFT calculations (e.g., using B3LYP/6-31G*) quantify charge distribution, while cyclic voltammetry identifies redox potentials. This is critical for designing catalysts in cross-coupling reactions .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Case Study : If NMR suggests a planar biphenyl system but XRD shows dihedral angles >30°, reconcile by:

  • Dynamic effects : NMR captures time-averaged conformers, while XRD provides a static snapshot.
  • Solvent interactions : Polar solvents stabilize non-planar conformers. Use MD simulations (e.g., AMBER) to model solvent effects .

Q. How can this compound be functionalized for biological target engagement?

  • Methodology : Introduce bioisosteres (e.g., CF₃, morpholine) at the amine group via Buchwald-Hartwig amination. For antimicrobial studies, link to sulfonyl moieties (e.g., 4-[(4-bromophenyl)sulfonyl]phenyl) to enhance membrane permeability. Characterize binding via SPR or ITC .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Bromine’s steric bulk increases racemization risk. Use chiral auxiliaries (e.g., Evans oxazolidinones) during amination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10). Continuous-flow reactors reduce side reactions at scale .

Properties

IUPAC Name

5-bromo-2-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSUPDSUYWQTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305683
Record name 4-Bromo[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41604-22-2
Record name 4-Bromo[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41604-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-[1,1'-biphenyl]-2-amine
4-Bromo-[1,1'-biphenyl]-2-amine
4-Bromo-[1,1'-biphenyl]-2-amine
4-Bromo-[1,1'-biphenyl]-2-amine
4-Bromo-[1,1'-biphenyl]-2-amine
4-Bromo-[1,1'-biphenyl]-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.